Ethyl 5-cyano-6-morpholino-2-phenylnicotinate
Overview
Description
Ethyl 5-cyano-6-morpholino-2-phenylnicotinate is a chemical compound with the molecular formula C19H19N3O3 and a molecular weight of 337.37 g/mol It is known for its unique structure, which includes a cyano group, a morpholino group, and a phenyl group attached to a nicotinate backbone
Preparation Methods
The synthesis of Ethyl 5-cyano-6-morpholino-2-phenylnicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinate Backbone: The starting material, often a substituted pyridine, undergoes a series of reactions to form the nicotinate backbone.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using reagents like sodium cyanide.
Addition of the Morpholino Group: The morpholino group is added via a nucleophilic substitution reaction, typically using morpholine as the nucleophile.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
Ethyl 5-cyano-6-morpholino-2-phenylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Scientific Research Applications
Ethyl 5-cyano-6-morpholino-2-phenylnicotinate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-morpholino-2-phenylnicotinate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The morpholino group can enhance the compound’s solubility and bioavailability, while the phenyl group can contribute to its binding affinity with target proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Ethyl 5-cyano-6-morpholino-2-phenylnicotinate can be compared with other similar compounds, such as:
Ethyl 5-cyano-6-piperidino-2-phenylnicotinate: Similar structure but with a piperidino group instead of a morpholino group.
Ethyl 5-cyano-6-pyrrolidino-2-phenylnicotinate: Similar structure but with a pyrrolidino group instead of a morpholino group.
Ethyl 5-cyano-6-azepano-2-phenylnicotinate: Similar structure but with an azepano group instead of a morpholino group.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 5-cyano-6-morpholin-4-yl-2-phenylpyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-25-19(23)16-12-15(13-20)18(22-8-10-24-11-9-22)21-17(16)14-6-4-3-5-7-14/h3-7,12H,2,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZAUHUQNOQNDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCOCC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501177223 | |
Record name | Ethyl 5-cyano-6-(4-morpholinyl)-2-phenyl-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501177223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477866-24-3 | |
Record name | Ethyl 5-cyano-6-(4-morpholinyl)-2-phenyl-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477866-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-cyano-6-(4-morpholinyl)-2-phenyl-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501177223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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